Evidence Dimension 1: Physicochemical Property Differentiation vs. 6-Methoxyquinolin-8-amine
Computational drug-likeness parameters for 8-methoxyquinoxalin-6-amine were compared to its closest quinoline analog, 6-methoxyquinolin-8-amine (CAS 90-52-8). The quinoxaline scaffold exhibits a lower consensus LogP (1.22 vs. 2.17) and higher topological polar surface area (TPSA 61.03 Ų vs. 52.05 Ų), indicating improved aqueous solubility and altered hydrogen-bonding capability that favors central nervous system multiparameter optimization (CNS MPO) scores for CNS-targeted kinase probes . The rotatable bond count is identical (1) for both compounds, ensuring similar conformational flexibility. The quantitative difference in LogP of 0.95 units translates to an approximately 9-fold shift in partition coefficient, significantly impacting metabolite clearance and plasma protein binding in in vivo studies .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | Consensus LogP = 1.22; TPSA = 61.03 Ų (8-Methoxyquinoxalin-6-amine) |
| Comparator Or Baseline | Consensus LogP = 2.17; TPSA = 52.05 Ų (6-Methoxyquinolin-8-amine, CAS 90-52-8) |
| Quantified Difference | ΔLogP = +0.95 (comparator is more lipophilic); ΔTPSA = +8.98 Ų (target has larger polar surface) |
| Conditions | Predicted values via QikProp/Schrodinger and SwissADME algorithms; validated against experimental chromatographic LogD for analogous scaffolds |
Why This Matters
The lower LogP and higher TPSA of the target compound support prioritization for kinase inhibitor programs requiring reduced off-target binding and improved metabolic stability compared to the quinoline analog.
